3-Phenylquinoxaline-2-thiol

Chemoselective alkylation Synthetic methodology Quinoxaline derivatization

Researchers face purification bottlenecks from N-/S-alkylation mixtures when using generic quinoxaline-2-thiols. 3-Phenylquinoxaline-2-thiol resolves this through exclusive chemoselective S-alkylation under mild conditions, enabling efficient analog synthesis. • Exclusive S-alkylation eliminates N-alkylated side products, critical for homogeneous probe molecules (biotin/fluorophore labeling). • Derivatives demonstrate GI50 values in the low micromolar range against leukemia and breast cancer cell lines, with selectivity ratios up to 5.7. • One-pot, three-component scalable synthesis from acetophenone, o-phenylenediamine, and elemental sulfur reduces step count and purification burden.

Molecular Formula C14H10N2S
Molecular Weight 238.31 g/mol
CAS No. 58861-61-3
Cat. No. B1229018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylquinoxaline-2-thiol
CAS58861-61-3
Synonyms3-phenylquinoxaline-2(1H)-thione
Molecular FormulaC14H10N2S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=S
InChIInChI=1S/C14H10N2S/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17)
InChIKeyRZDZNIAZFJPDQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylquinoxaline-2-thiol: Scaffold Overview


3-Phenylquinoxaline-2-thiol (C14H10N2S; MW 238.31) is a heterocyclic compound consisting of a quinoxaline core substituted with a phenyl group at the 3-position and a thiol/thione moiety at the 2-position . It exists as a tautomeric mixture between thiol and thione forms, which imparts distinct reactivity as an ambident nucleophile [1]. The compound is primarily utilized as a versatile synthetic building block in medicinal chemistry, enabling the preparation of diverse quinoxaline-based libraries for biological evaluation [2].

3-Phenylquinoxaline-2-thiol: Chemoselectivity Advantage


Unsubstituted quinoxaline-2-thiol or simple 3-alkyl analogs lack the phenyl group at the 3-position, which profoundly alters both physicochemical properties and reactivity. The phenyl substituent increases lipophilicity by >2.5 LogP units relative to the unsubstituted scaffold , affecting solubility and membrane partitioning. More importantly, the phenyl group influences the tautomeric equilibrium between thiol and thione forms, conferring an ambident nucleophilic character that enables exclusive S-alkylation under mild conditions [1]. Simple quinoxaline-2-thiols often yield mixtures of N- and S-alkylated products, complicating purification and reducing synthetic efficiency. Therefore, generic substitution with a non-phenyl analog will not reproduce the same selectivity, yield, or downstream derivative potency observed with 3-phenylquinoxaline-2-thiol [2].

3-Phenylquinoxaline-2-thiol: Comparative Evidence


S-Alkylation Selectivity vs. Unsubstituted Analog

3-Phenylquinoxaline-2-thiol undergoes exclusive S-alkylation with soft electrophiles (e.g., α-halocarbonyls) under mild basic conditions, yielding a single product in 73–82% yield. In contrast, unsubstituted quinoxaline-2-thiol often produces mixtures of N- and S-alkylated regioisomers under similar conditions, requiring tedious chromatographic separation. The exclusive S-selectivity is attributed to the phenyl group's stabilization of the thione tautomer, directing electrophilic attack exclusively to the sulfur atom [1].

Chemoselective alkylation Synthetic methodology Quinoxaline derivatization Ambident nucleophile

Enhanced Lipophilicity and Membrane Permeability

The phenyl substituent at the 3-position of the quinoxaline ring significantly increases calculated lipophilicity relative to the unsubstituted parent. 3-Phenylquinoxaline-2-thiol has a predicted LogP of 4.45 (ACD/Labs Percepta), whereas quinoxaline-2-thiol exhibits a predicted LogP of 1.92 . This 2.53 LogP unit increase (a >300-fold increase in octanol-water partition coefficient) suggests markedly improved passive membrane permeability, a critical property for intracellular target engagement in cell-based assays.

Lipophilicity LogP Membrane permeability ADME prediction Quinoxaline SAR

Anticancer Potency vs. Reference Inhibitors

Derivatives synthesized from 3-phenylquinoxaline-2-thiol demonstrate significant growth inhibition against NCI-60 human tumor cell lines. Compound 4c exhibited a GI50 of 1.8–3.8 µM against leukemia cell lines with a selectivity ratio of 5.7 relative to non-leukemia lines [1]. Compound 4b achieved >50% tumor growth inhibition against breast cancer cells at concentrations <10⁻⁸ M [1]. For context, the reference multikinase inhibitor sorafenib shows IC50 values of 2.2–3.4 µM against MCF-7 and HepG2 cells in related quinoxaline studies [2].

Anticancer GI50 Leukemia Breast cancer Quinoxaline derivatives Cytotoxicity

Antimicrobial Activity Matching Ampicillin

Several derivatives of 3-phenylquinoxaline-2-thiol exhibit antimicrobial activity equal to the reference antibiotic ampicillin. Compounds 7a, 7b, 8a, 11a, and 11b showed MIC = 12.5 µg/mL against B. subtilis, identical to ampicillin [1]. Compounds 7b and 8a displayed MIC = 12.5 µg/mL against E. coli, nearly matching ampicillin. Additionally, compound 11a was bactericidal against E. coli, P. aeruginosa, and S. aureus, demonstrating broad-spectrum potential [1].

Antimicrobial MIC Quinoxaline Antibacterial B. subtilis E. coli

3-Phenylquinoxaline-2-thiol: Key Applications


Anticancer Lead Optimization

Utilize 3-phenylquinoxaline-2-thiol as a privileged scaffold for generating focused libraries targeting kinases (e.g., VEGFR-2) or thymidylate synthase. Derivatives have demonstrated GI50 values in the low micromolar range against leukemia and breast cancer cell lines, with selectivity ratios up to 5.7 [1]. The chemoselective S-alkylation reaction enables rapid analoging with diverse side chains to probe SAR and improve potency [2].

Antimicrobial Drug Discovery

Employ the scaffold to develop novel antibacterial agents. Derivatives have shown MIC values equivalent to ampicillin (12.5 µg/mL) against Gram-positive B. subtilis and Gram-negative E. coli [1]. The ability to achieve bactericidal activity against multiple pathogens makes this scaffold suitable for hit-to-lead campaigns against drug-resistant bacteria.

Chemical Biology Probe Development

The exclusive S-alkylation reactivity allows for the facile introduction of biotin, fluorophores, or photoaffinity labels without N-alkylation side products [2]. This chemoselectivity is critical for preparing homogeneous probe molecules for target identification studies (e.g., pull-down assays, cellular imaging).

Synthetic Methodology Development

3-Phenylquinoxaline-2-thiol can be synthesized via a one-pot, three-component reaction from acetophenone, o-phenylenediamine, and elemental sulfur in DMSO with piperidine catalysis [3]. This straightforward, scalable method reduces step count and purification burden compared to traditional multi-step syntheses, making it an attractive model substrate for reaction optimization and scale-up studies.

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